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Compound of Interest

Compound Name: 2-Bromocyclohexanone

Cat. No.: B1249149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromocyclohexanone is a versatile intermediate in organic synthesis, playing a crucial role

in the construction of complex molecular architectures, particularly in the development of

pharmaceuticals and agrochemicals. Its structure, featuring a reactive bromine atom alpha to a

carbonyl group, allows for a wide range of chemical transformations. This guide provides a

comprehensive overview of the structure, chemical properties, and key reactions of 2-
bromocyclohexanone, supported by quantitative data, detailed experimental protocols, and

mechanistic diagrams.

Chemical Structure and Identifiers
2-Bromocyclohexanone is a cyclic ketone with a bromine atom substituted at the carbon atom

adjacent to the carbonyl group.

Molecular Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 2-bromocyclohexan-1-one[1]

CAS Number 822-85-5[2]

Molecular Formula C₆H₉BrO[2]

Molecular Weight 177.04 g/mol [3]

Canonical SMILES C1CCC(=O)C(C1)Br[3]

InChI Key KDXYEWRAWRZXFT-UHFFFAOYSA-N[3]

Physicochemical Properties
2-Bromocyclohexanone is typically a colorless to pale yellow liquid at room temperature.

Below is a summary of its key physical and chemical properties.

Table of Physical and Chemical Properties:

Property Value Reference

Appearance Colorless to light yellow liquid [1]

Melting Point
Not available (liquid at room

temperature)

Boiling Point
89-90 °C at 14 Torr70-72 °C at

0.53 hPa
[3][4]

Density 1.4887 g/cm³ [3]

Refractive Index (n20/D) 1.512 [3][4]

Solubility
Soluble in chloroform and

other organic solvents.
[3]

Spectral Data
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Spectroscopic data is essential for the identification and characterization of 2-
bromocyclohexanone.

¹H NMR Spectral Data:

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 (CHBr) 4.30 Triplet

H-6
⁴J(H2, H6) is

observed

Note: A complete, detailed assignment of all proton signals and their coupling constants is

complex due to the conformational flexibility of the cyclohexanone ring.

¹³C NMR Spectral Data (Solvent: CDCl₃):

Carbon Chemical Shift (δ) ppm

C=O ~200

CHBr ~50

CH₂ 20-40

Infrared (IR) Spectral Data:

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch ~1715 Strong

C-H Stretch (Alkyl) 2850-2950 Medium to Strong

C-Br Stretch 500-600 Medium

Chemical Reactivity and Key Reactions
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The presence of both a ketone functional group and a reactive bromine atom makes 2-
bromocyclohexanone a valuable synthetic intermediate. It readily undergoes nucleophilic

substitution reactions at the α-carbon and can participate in various rearrangements.

Nucleophilic Substitution
The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of

different functional groups at the 2-position of the cyclohexanone ring.

Favorskii Rearrangement
One of the most significant reactions of 2-bromocyclohexanone is the Favorskii

rearrangement. Treatment with a base, such as sodium hydroxide or sodium methoxide, leads

to a ring contraction, yielding a cyclopentanecarboxylic acid or its corresponding ester. This

reaction is a powerful tool for the synthesis of five-membered ring systems.

Reaction Scheme:

2-Bromocyclohexanone + Base → Cyclopentanecarboxylic acid derivative

Mechanism of the Favorskii Rearrangement:

The accepted mechanism involves the formation of a cyclopropanone intermediate.

Step 1: Enolate Formation Step 2: Intramolecular Cyclization Step 3: Nucleophilic Attack Step 4: Ring Opening Step 5: Protonation

2-Bromocyclohexanone EnolateBase (e.g., OH⁻) Cyclopropanone IntermediateLoss of Br⁻ Tetrahedral IntermediateBase (e.g., OH⁻) Carbanion CyclopentanecarboxylateH₂O

Click to download full resolution via product page

Mechanism of the Favorskii Rearrangement

Experimental Protocols
Synthesis of 2-Bromocyclohexanone from
Cyclohexanone
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Materials:

Cyclohexanone

Bromine

Water

Diethyl ether

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Procedure:

In a flask equipped with a dropping funnel and a stirrer, place cyclohexanone in water.

Cool the flask in an ice bath.

Slowly add bromine from the dropping funnel with vigorous stirring, maintaining the

temperature below 10 °C.

After the addition is complete, continue stirring for 1 hour at room temperature.

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl

ether.

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

Dry the ethereal solution over anhydrous magnesium sulfate.

Remove the diethyl ether by distillation.

The crude 2-bromocyclohexanone can be purified by vacuum distillation.

Favorskii Rearrangement of 2-Bromocyclohexanone
Materials:
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2-Bromocyclohexanone

Sodium hydroxide

Water

Diethyl ether

Hydrochloric acid (concentrated)

Anhydrous magnesium sulfate

Procedure:

Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser

and a stirrer.

Add 2-bromocyclohexanone to the sodium hydroxide solution.

Heat the mixture to reflux with stirring for 2-3 hours.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of

approximately 1-2.

Extract the resulting cyclopentanecarboxylic acid with diethyl ether.

Dry the combined organic extracts over anhydrous magnesium sulfate.

Remove the diethyl ether by rotary evaporation to yield the crude product, which can be

further purified by recrystallization or distillation.

Workflow for the Favorskii Rearrangement Experiment:
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Start

Dissolve NaOH in H₂O

Add 2-Bromocyclohexanone

Reflux for 2-3 hours

Cool to Room Temperature

Wash with Diethyl Ether

Acidify with HCl

Extract with Diethyl Ether

Dry over MgSO₄

Rotary Evaporation

End: Purified Cyclopentanecarboxylic Acid

Click to download full resolution via product page

Experimental Workflow for Favorskii Rearrangement
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Conclusion
2-Bromocyclohexanone is a cornerstone intermediate in organic synthesis, offering a

gateway to a variety of molecular structures, most notably five-membered carbocyclic rings

through the Favorskii rearrangement. A thorough understanding of its properties, reactivity, and

handling is essential for its effective utilization in research and development, particularly within

the pharmaceutical and agrochemical industries. The data and protocols presented in this

guide are intended to serve as a valuable resource for scientists and professionals in these

fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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